molecular formula C20H19N3.ClH<br>C20H19N3.HCl<br>C20H20ClN3 B147767 Basic violet 14 CAS No. 632-99-5

Basic violet 14

Cat. No.: B147767
CAS No.: 632-99-5
M. Wt: 337.8 g/mol
InChI Key: AXDJCCTWPBKUKL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Basic Violet 14 plays a significant role in biochemical reactions. It is used to prepare Schiff reagent to detect aldehydes, and to determine some acid ions and metal ions by extraction spectrophotometry . It also interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also used as a nuclear dye for biochemical analysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also used for photometric detection of bromine, nitrite, and sulfur dioxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fuchsin, Basic, can be synthesized through the condensation of aniline and 1,2-dichloroethane . Another method involves the reaction of aniline with carbon tetrachloride . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the condensation process.

Industrial Production Methods: In industrial settings, the production of Fuchsin, Basic, involves large-scale reactions using aniline and suitable chlorinated hydrocarbons. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization and filtration to obtain the desired dye .

Chemical Reactions Analysis

Types of Reactions: Fuchsin, Basic, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Fuchsin, Basic, can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or zinc dust.

    Substitution: Fuchsin, Basic, can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinonoid structures, while reduction can lead to the formation of leuco compounds .

Scientific Research Applications

Fuchsin, Basic, has a wide range of scientific research applications:

Properties

IUPAC Name

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
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InChI

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H
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InChI Key

AXDJCCTWPBKUKL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl
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Molecular Formula

C20H19N3.HCl, C20H20ClN3
Record name C.I. BASIC VIOLET 14
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Related CAS

3248-93-9 (Parent)
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DSSTOX Substance ID

DTXSID6021246
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Molecular Weight

337.8 g/mol
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Physical Description

C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline]
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER
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Density

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink
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Color/Form

METALLIC GREEN LUSTROUS CRYSTALS

CAS No.

632-99-5, 58969-01-0
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Melting Point

greater than 392 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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